An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trimethylbenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 3,4,5-trimethylbenzoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing this compound in their work. The guide details the physicochemical and spectroscopic properties of 3,4,5-trimethylbenzoic acid, outlines experimental protocols for its synthesis and key reactions, and discusses its reactivity. All quantitative data is presented in clearly structured tables, and logical workflows are visualized using the DOT language.
Introduction
3,4,5-Trimethylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with three methyl groups at the 3, 4, and 5 positions, imparts unique steric and electronic properties. This makes it a valuable building block in various fields of chemical synthesis, including the development of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1] The steric hindrance provided by the flanking methyl groups can influence reaction selectivity and efficiency, offering opportunities for the design of complex molecules.[1] This guide aims to consolidate the available technical information on 3,4,5-trimethylbenzoic acid to facilitate its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3,4,5-trimethylbenzoic acid is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.
Table 1: Physicochemical Properties of 3,4,5-Trimethylbenzoic Acid
| Property | Value | Source |
| IUPAC Name | 3,4,5-Trimethylbenzoic acid | [2] |
| CAS Number | 1076-88-6 | [2] |
| Molecular Formula | C₁₀H₁₂O₂ | [2][] |
| Molecular Weight | 164.20 g/mol | [2] |
| Melting Point | 105.65 °C (estimate) | [4] |
| Boiling Point | 313 °C at 760 mmHg | [] |
| Density | 1.088 g/cm³ | [] |
| InChI | InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12) | [] |
| InChIKey | OWBVULKHVZHYPN-UHFFFAOYSA-N | [] |
| SMILES | CC1=CC(=CC(=C1C)C)C(=O)O | [] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,4,5-trimethylbenzoic acid. The following sections provide an overview of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The infrared spectrum of 3,4,5-trimethylbenzoic acid is expected to exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:
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A broad O-H stretching vibration for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
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A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700-1680 cm⁻¹.
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C-H stretching vibrations for the aromatic ring and methyl groups.
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C-O stretching and O-H bending vibrations.
Mass Spectrometry (MS)
The mass spectrum of 3,4,5-trimethylbenzoic acid would show a molecular ion peak corresponding to its molecular weight (164.20 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and rearrangements of the trimethylphenyl cation.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and reaction of 3,4,5-trimethylbenzoic acid.
Synthesis of 3,4,5-Trimethylbenzoic Acid
A common synthetic route to substituted benzoic acids involves the oxidation of the corresponding alkylbenzene. A general procedure for such an oxidation is outlined below. It is important to note that a specific protocol for the synthesis of 3,4,5-trimethylbenzoic acid from a readily available precursor like 1,2,3-trimethyl-5-(chloromethyl)benzene or a similar substituted pseudocumene derivative would need to be developed and optimized.
General Protocol for the Oxidation of an Alkylbenzene to a Benzoic Acid:
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting alkylbenzene in a suitable solvent (e.g., a mixture of pyridine and water).
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Oxidation: While stirring, add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to control the exothermic reaction.
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Reflux: Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.
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Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
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Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until the precipitation of the carboxylic acid is complete.
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Isolation: Collect the crude 3,4,5-trimethylbenzoic acid by vacuum filtration.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified acid.
Figure 1: A potential synthetic workflow for 3,4,5-trimethylbenzoic acid via a Grignard reaction.
Esterification of 3,4,5-Trimethylbenzoic Acid
Esterification is a fundamental reaction of carboxylic acids. The following is a general protocol for the Fischer esterification of a carboxylic acid, which can be adapted for 3,4,5-trimethylbenzoic acid.
General Protocol for Fischer Esterification:
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Reaction Setup: In a round-bottomed flask, combine 3,4,5-trimethylbenzoic acid, a large excess of the desired alcohol (e.g., methanol or ethanol), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After cooling, transfer the reaction mixture to a separatory funnel containing water.
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Extraction: Extract the ester into an organic solvent (e.g., dichloromethane or diethyl ether).
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Washing: Wash the organic layer with an aqueous sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
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Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
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Purification: Purify the resulting ester by distillation or column chromatography.
Figure 2: General workflow for the esterification of 3,4,5-trimethylbenzoic acid.
Reduction of 3,4,5-Trimethylbenzoic Acid
Carboxylic acids can be reduced to the corresponding primary alcohols. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).
General Protocol for the Reduction of a Carboxylic Acid:
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in a dry aprotic solvent (e.g., tetrahydrofuran or diethyl ether) in a round-bottomed flask equipped with a dropping funnel and a reflux condenser.
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Addition of Acid: Dissolve the 3,4,5-trimethylbenzoic acid in the same dry solvent and add it dropwise to the LiAlH₄ suspension. This reaction is typically exothermic and may require cooling.
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Reaction: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for several hours.
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Quenching: Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by an aqueous solution of a base (e.g., sodium hydroxide), and then more water.
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Filtration and Extraction: Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent. Extract the filtrate with an organic solvent if necessary.
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Drying and Solvent Removal: Dry the combined organic layers and remove the solvent under reduced pressure.
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Purification: Purify the resulting alcohol by distillation or column chromatography.
Figure 3: Workflow for the reduction of 3,4,5-trimethylbenzoic acid to the corresponding alcohol.
Chemical Reactivity
The chemical reactivity of 3,4,5-trimethylbenzoic acid is primarily dictated by the carboxylic acid functional group and the substituted aromatic ring.
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Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, reduction to an alcohol, conversion to an acid chloride, and amide formation.
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Aromatic Ring: The trimethyl-substituted benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl groups. However, the steric bulk of the three methyl groups and the deactivating effect of the carboxyl group will influence the position and feasibility of such substitutions.
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Steric Hindrance: The presence of methyl groups at the 3 and 5 positions creates significant steric hindrance around the carboxylic acid group. This can affect the rate and equilibrium of reactions involving the carboxyl group, such as esterification. This steric hindrance can also be exploited to achieve selectivity in certain synthetic transformations.[1]
Conclusion
3,4,5-Trimethylbenzoic acid is a versatile chemical compound with a range of potential applications in organic synthesis and materials science. This technical guide has summarized its core chemical properties, including physicochemical and spectroscopic data, and provided general experimental protocols for its synthesis and key reactions. The unique structural features of this molecule, particularly the steric hindrance around the carboxylic acid group, make it an interesting building block for the development of novel molecules and materials. Further research into its specific reaction kinetics and the development of optimized synthetic protocols will undoubtedly expand its utility for researchers and drug development professionals.
